

# Introduction and Substance Identification

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## Compound of Interest

Compound Name: 1-Methylindazole

Cat. No.: B079620

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**1-Methylindazole** is a heterocyclic aromatic organic compound belonging to the indazole class. Indazole derivatives are recognized as "privileged scaffolds" in medicinal chemistry, forming the core of numerous pharmacologically active molecules, including several FDA-approved drugs.[1][2] Their diverse biological activities necessitate a thorough understanding of their toxicological profile early in the development process. The objective of this guide is to outline the standard, internationally accepted methodologies for generating the toxicological data required to characterize the potential risks of **1-methylindazole** to human health.

Table 1: Chemical Identity of **1-Methylindazole**

Property	Value	Source
Chemical Name	<b>1-Methyl-1H-indazole</b>	[3]
Synonyms	1-Methylindazole	[3]
CAS Number	13436-48-1	[3]
Molecular Formula	C <sub>8</sub> H <sub>8</sub> N <sub>2</sub>	[3]

| Molecular Weight | 132.16 g/mol |[3] |

## Known Hazard Profile & Classification

While comprehensive study data is limited, aggregated information from Safety Data Sheets (SDS) and supplier databases allows for a preliminary hazard identification based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

Table 2: GHS Hazard Classification for **1-Methylindazole** and Related Structures

Hazard Statement	Classification	Description	Source
H302	Acute Toxicity, Oral (Category 4)	Harmful if swallowed.	[4][5][6]
H315	Skin Corrosion/Irritation (Category 2)	Causes skin irritation.	[3][4][6]
H319	Serious Eye Damage/Eye Irritation (Category 2/2A)	Causes serious eye irritation.	[3][4][5][6]

| H335 | Specific Target Organ Toxicity, Single Exposure (Category 3) | May cause respiratory irritation. |[3][4][6] |

Note: Classifications are often based on data from **1-methylindazole** derivatives like **1-methylindazole-3-carboxylic acid**, and confirmation with substance-specific testing is required.

## A Framework for Comprehensive Non-Clinical Toxicological Assessment

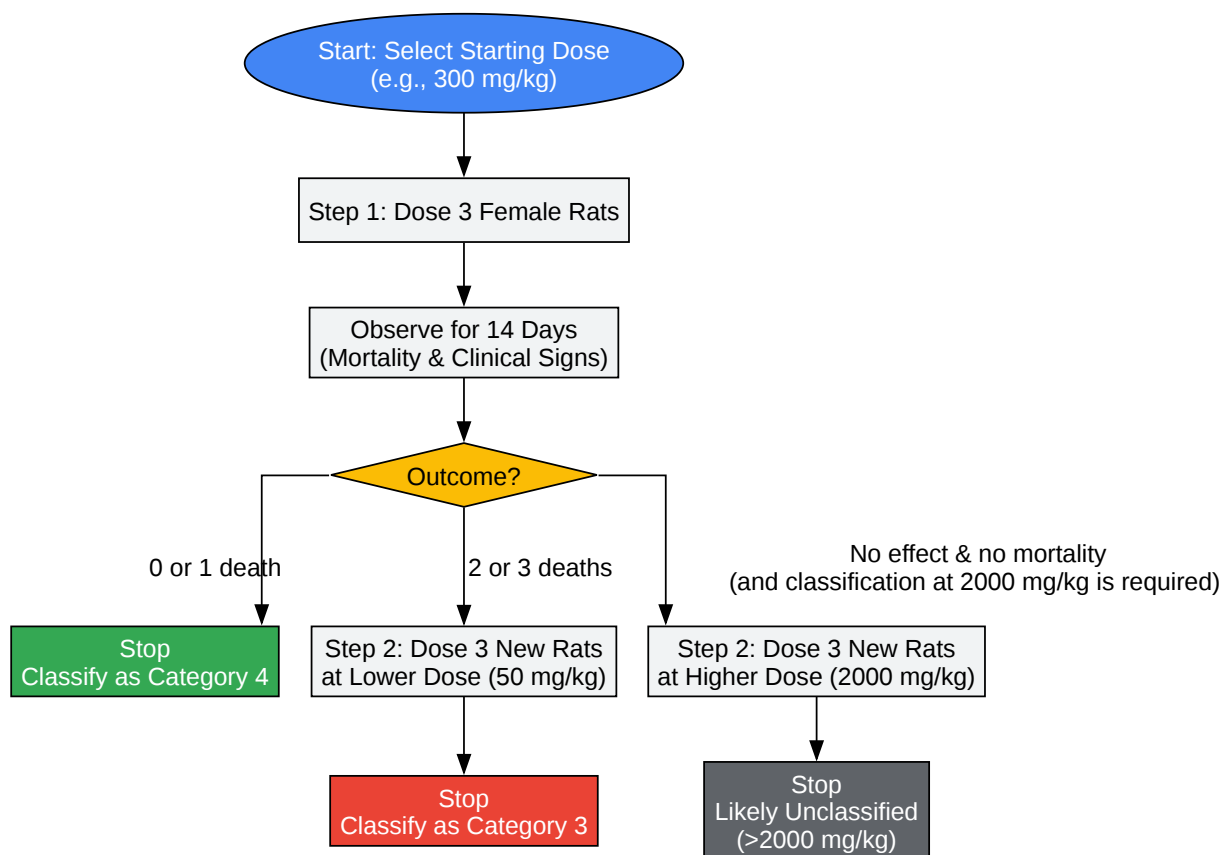
A complete toxicological profile must be built upon a battery of tests conducted according to Good Laboratory Practice (GLP) and established international guidelines.[7] The following sections detail the necessary studies.

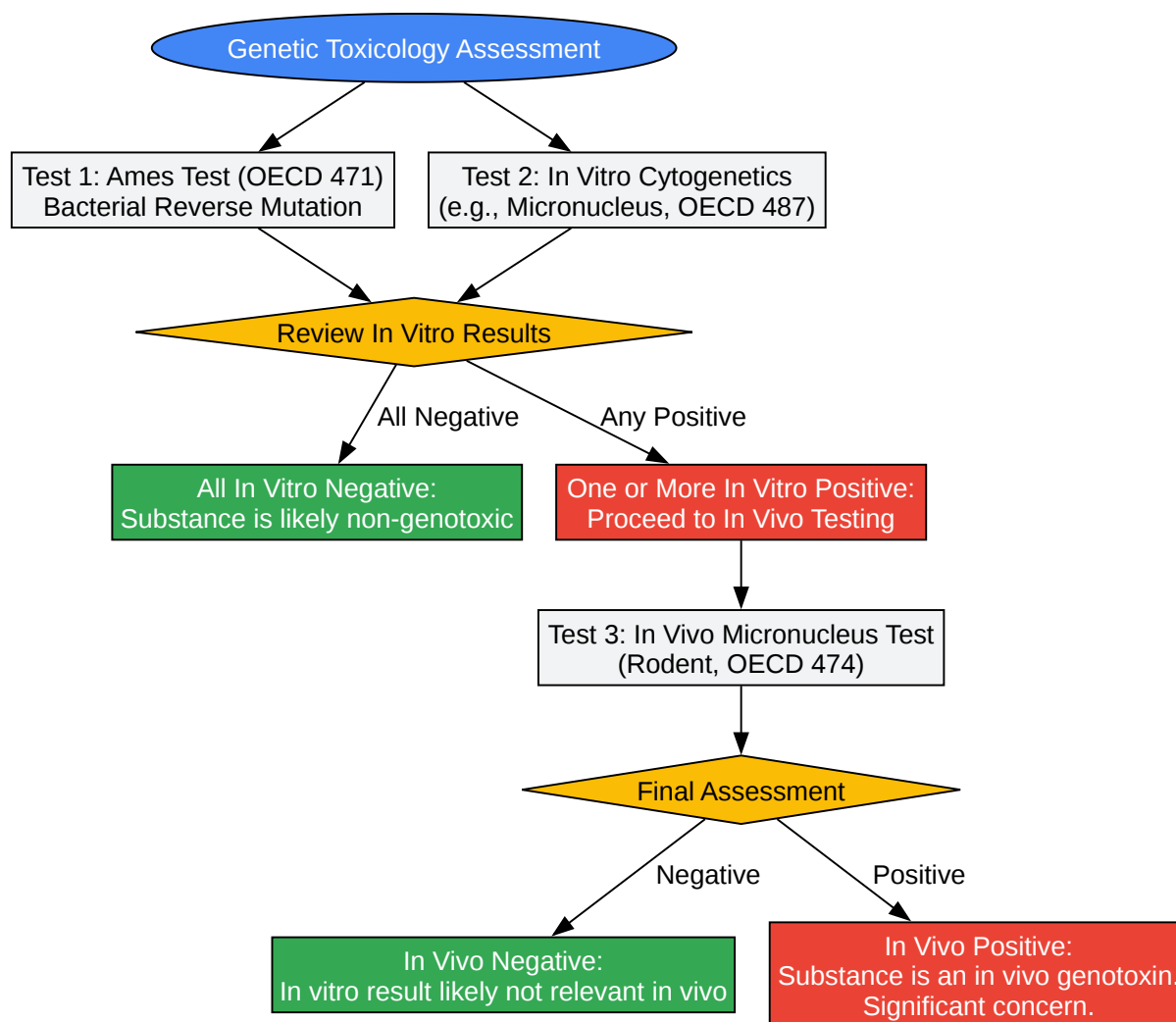
### Acute Toxicity Assessment

The initial step in toxicological evaluation is to determine the effects of a single, high-dose exposure. This data is used to classify the substance for hazard labeling and to inform dose selection for subsequent repeated-dose studies. The OECD provides several accepted methods that reduce the number of animals required compared to historical LD<sub>50</sub> tests.[8][9]

This method uses a stepwise procedure with a small number of animals per step to classify a substance into one of five toxicity categories.

- Animal Model: Typically, a single sex (usually female) of a rodent species (e.g., Wistar rat) is used. Females are often slightly more sensitive.
- Dose Selection: Based on available information, a starting dose is selected from one of four fixed levels: 5, 50, 300, or 2000 mg/kg body weight.
- Procedure:
  - Step 1: Three fasted animals are dosed with the starting dose.
  - Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior), and body weight changes for at least 14 days.
  - Decision Logic: The outcome of Step 1 determines the next action. For example, if mortality is observed at 300 mg/kg, a subsequent step at 50 mg/kg is performed. If no mortality occurs at 300 mg/kg, the next step is at 2000 mg/kg.
- Endpoint: The primary endpoint is the GHS classification based on the observed mortality at specific dose levels.<sup>[9]</sup> A definitive LD<sub>50</sub> value is not the goal of this specific test.<sup>[10]</sup>





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Caption: Standard workflow for a genetic toxicology testing battery.

## Reproductive and Developmental Toxicity (DART)

DART studies are essential to identify any adverse effects on sexual function, fertility, and development of the offspring resulting from parental exposure. [11][12]

This screening study provides preliminary information on repeated dose toxicity and potential effects on male/female reproductive performance and offspring development. [13]

- Design: Groups of male and female rats are dosed daily before mating, during mating, and for females, throughout gestation and early lactation.
- Endpoints Evaluated:
  - Parental Animals: Systemic toxicity (as in a 28-day study), reproductive cycle length, mating performance, fertility indices.
  - Offspring: Viability, clinical signs, body weight, and development until postnatal day 13. Gross necropsy of selected pups is performed.
- Purpose: A positive finding in this screening study would trigger more extensive, multi-generational studies.

## Toxicological Profile by Analogy: 1-Methyl-1H-imidazole

In the absence of specific data for **1-methylindazole**, it is a common toxicological practice to review data from structurally similar compounds to inform a preliminary risk assessment. 1-Methyl-1H-imidazole is a methylated five-membered nitrogen heterocycle. While its properties cannot be directly extrapolated, the data provides a valuable example of a complete toxicological dataset for a related substance.

CAUTION: The following data is for 1-Methyl-1H-imidazole and NOT **1-methylindazole**. It is presented for illustrative purposes only.

Table 3: Summary of Toxicological Data for 1-Methyl-1H-imidazole

Endpoint	Test Guideline	Species	Route	Result	Source
Acute Oral Toxicity	Equivalent to OECD 401	Rat	Oral	LD <sub>50</sub> : 1144 mg/kg bw	[13]
Acute Dermal Toxicity	Equivalent to OECD 402	Rabbit	Dermal	LD <sub>50</sub> : 400–640 mg/kg bw	[13]
Skin Corrosion	OECD 404	Rabbit	Dermal	Corrosive (Category 1B)	[13]
Eye Irritation	OECD 405	Rabbit	Ocular	Corrosive (Causes irreversible effects)	[13]
Genetic Toxicology					
- Bacterial Mutation	OECD 471	S. typhimurium	In vitro	Negative	[13]
- Chromosome Aberration	OECD 473	CHO Cells	In vitro	Negative	[13]
- Gene Mutation	OECD 476	V79 Cells	In vitro	Negative	[13]

| Repeated Dose & Repro/Devo Toxicity Screen | OECD 422 | Rat | Oral | Systemic NOAEL: 30 mg/kg bw/day Repro/Devo NOAEL: 90 mg/kg bw/day (highest dose tested) | [13]

This dataset for 1-methyl-1H-imidazole indicates moderate acute toxicity, significant corrosive potential to skin and eyes, but no evidence of genotoxicity in a standard in vitro battery. [13] The repeated dose study identified systemic effects at 90 mg/kg/day (changes in clinical chemistry) but no adverse effects on reproduction or development at the doses tested. [13]

## Conclusion & Forward Path

The available data on **1-methylindazole** and its close derivatives classify it as a hazardous substance that is harmful if swallowed and causes skin, eye, and respiratory irritation. However, there is a critical lack of comprehensive, publicly available data regarding its systemic toxicity after repeated exposure, its genotoxic potential, or its effects on reproduction and development.

Therefore, any further development or use of **1-methylindazole** in applications with potential for human exposure mandates a full non-clinical toxicological evaluation as outlined in this guide. This program must be conducted in compliance with international regulatory guidelines (OECD, ICH) and Good Laboratory Practice. The generation of robust, substance-specific data is the only reliable method to perform a scientifically valid risk assessment and ensure human safety.

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